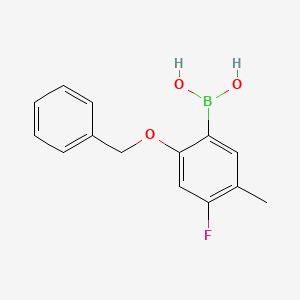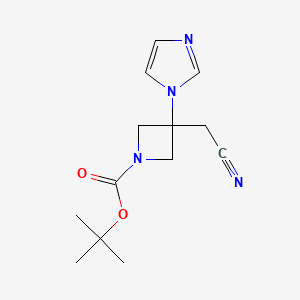
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the acetamide backbone: This can be achieved through the reaction of 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions to form 2-(2-chloro-6-fluorophenyl)acetamide.
Thiophene substitution: The final step involves the substitution of the thiophene ring onto the ethyl chain, which can be achieved through a nucleophilic substitution reaction using thiophene-2-yl ethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a tool compound to study the effects of specific functional groups on biological activity.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide: Lacks the thiophene-2-yl ethyl group.
2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the cyclopropyl group.
Uniqueness
The presence of both the cyclopropyl group and the thiophene-2-yl ethyl group in 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and properties.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-15-4-1-5-16(19)14(15)11-17(21)20(12-6-7-12)9-8-13-3-2-10-22-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQWXZLIUQEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2511394.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511405.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)
![1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2511407.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)
![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)
![2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2511414.png)
